molecular formula C16H20ClN3O2 B1610152 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline CAS No. 199327-69-0

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Cat. No. B1610152
M. Wt: 321.8 g/mol
InChI Key: DMBUDLCZXCWIMF-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline, also known as AG-1478, is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various types of cancer. Therefore, AG-1478 has been studied extensively as a potential therapeutic agent for cancer treatment.

Mechanism Of Action

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of various signaling pathways, including the Ras/Raf/MAPK and PI3K/Akt pathways, which are known to promote cell proliferation, survival, and angiogenesis.

Biochemical And Physiological Effects

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of cell cycle arrest and apoptosis, and inhibition of tumor growth in animal models. Moreover, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy.

Advantages And Limitations For Lab Experiments

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has several advantages as a research tool, including its high selectivity and potency for EGFR inhibition, as well as its well-characterized mechanism of action. However, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline also has some limitations, including its relatively low solubility in aqueous solutions and potential off-target effects at high concentrations.

Future Directions

There are several potential future directions for 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline research, including the development of more potent and selective EGFR inhibitors based on the structure of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline, the investigation of EGFR signaling in different types of cancer, and the identification of biomarkers that can predict the response to EGFR inhibitors. Moreover, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline may have potential applications in other diseases that involve EGFR dysregulation, such as inflammatory disorders and neurodegenerative diseases.

Scientific Research Applications

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been used in a wide range of scientific research, including cancer biology, cell signaling, and drug discovery. One of the major applications of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is in the study of EGFR signaling pathways and its role in cancer development and progression. 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to selectively inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.

properties

IUPAC Name

4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBUDLCZXCWIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456758
Record name 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

CAS RN

199327-69-0
Record name 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.7 g, 5 mmol) and thionyl chloride (25 ml) containing DMF (0.2 ml) was heated at reflux for 3 hours. Excess thionyl chloride was removed by evaporation and by azeotroping with toluene (×2). The residue was suspended in ether and 10% aqueous solution of sodium hydrogen carbonate was added to the mixture. The organic layer was separated, dried (MgSO4) and the solvent removed by evaporation to give 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.94 g, quantitative).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound was synthesised according to GP 4 from 4-chloro-7-hydroxy-6-methoxy-quinazoline and 3-Pyrrolidin-1-yl-propan-1-ol. LC/ESI-MS: m/z=322 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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